molecular formula C11H5F3O3 B3136596 (Z)-3-(3,3,3-trifluoro-2-oxopropylidene)isobenzofuran-1(3H)-one CAS No. 420109-43-9

(Z)-3-(3,3,3-trifluoro-2-oxopropylidene)isobenzofuran-1(3H)-one

Cat. No.: B3136596
CAS No.: 420109-43-9
M. Wt: 242.15 g/mol
InChI Key: YPPHWYWACBIARZ-YVMONPNESA-N
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Description

(Z)-3-(3,3,3-Trifluoro-2-oxopropylidene)isobenzofuran-1(3H)-one (CAS 420109-43-9) is a specialized heterocyclic compound that serves as a versatile intermediate in organofluorine chemistry. Its structure features a fused isobenzofuranone core with a (Z)-configured trifluoromethyl ketone substituent, which provides defined molecular geometry and enhances electrophilic reactivity. The presence of the trifluoromethyl group is a critical structural motif that improves the metabolic stability and lipophilicity of candidate molecules, making this compound particularly valuable for constructing complex fluorinated frameworks in medicinal chemistry and agrochemical research. Its precise stereochemical control facilitates applications requiring specific molecular interactions, such as in the development of dipeptidyl peptidase inhibitors. This compound is supplied as a high-purity building block suitable for use in combinatorial chemistry and high-throughput screening campaigns to develop novel therapeutic agents and advanced materials. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(3Z)-3-(3,3,3-trifluoro-2-oxopropylidene)-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3O3/c12-11(13,14)9(15)5-8-6-3-1-2-4-7(6)10(16)17-8/h1-5H/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPHWYWACBIARZ-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C(F)(F)F)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C(=O)C(F)(F)F)/OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3,3,3-trifluoro-2-oxopropylidene)isobenzofuran-1(3H)-one typically involves the reaction of isobenzofuranone derivatives with trifluoromethyl ketones under specific conditions. Common reagents used in the synthesis include trifluoroacetic anhydride, trifluoromethyl iodide, and various catalysts such as Lewis acids. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3,3,3-trifluoro-2-oxopropylidene)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like Grignard reagents, organolithium compounds, and halogenating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3,3,3-trifluoro-2-oxopropylidene)isobenzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound may be explored for its potential as a drug candidate. Its trifluoromethyl group can improve the pharmacokinetic properties of drugs, such as metabolic stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-3-(3,3,3-trifluoro-2-oxopropylidene)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 3-position substituent critically influences the physicochemical and biological properties of isobenzofuran-1(3H)-ones. Key structural analogs include:

Compound Substituent at C-3 Key Features
Target compound (Z)-3,3,3-Trifluoro-2-oxopropylidene Strong electron-withdrawing CF₃ group
(Z)-3-Benzylideneisobenzofuran-1(3H)-one Benzylidene Aromatic, planar substituent
3-(Trichloromethyl)isobenzofuran-1(3H)-one Trichloromethyl Electron-withdrawing Cl₃ group
3-(2-Hydroxycyclohexenyl) derivatives Hydroxycyclohexenyl Bulky, hydrogen-bonding capability
(Z)-3-(Iminoaryl) derivatives Imino (e.g., 4-fluorophenylimino) Conjugated, basic substituent
  • Steric Effects : The trifluoro-2-oxopropylidene group is less bulky than cyclohexenyl or dihydroxyaryl substituents (e.g., compound 7 in ), which may influence binding to hydrophobic pockets in biological targets .

Physical Properties

Key physical data for selected compounds:

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Molecular Weight (g/mol)
Target compound Not reported ~1750–1780 (estimated) 272.1 (C₁₁H₅F₃O₃)
(Z)-3-Benzylideneisobenzofuran-1(3H)-one 90–95 1767 220.2
3-(Trichloromethyl)isobenzofuran-1(3H)-one 186–189 1757 267.5
3-(2-Hydroxy-4-methylcyclohexenyl) 214.6–218.3 1758 259.1

The trifluoro group likely lowers the melting point compared to trichloromethyl derivatives due to reduced crystallinity.

Antioxidant and Antiplatelet Activity
  • (Z)-3-Benzylidene derivatives : Compounds 28f and 28k showed 10- and 8-fold higher antioxidant activity than ascorbic acid in DPPH assays, attributed to resonance stabilization of the benzylidene radical .
  • Trifluoro target compound: No direct data, but electron-withdrawing groups may enhance radical scavenging by stabilizing intermediate species.
Enzyme Inhibition
  • Tyrosinase inhibitors : Dihydroxyaryl substituents (e.g., compound 7 in ) are critical for binding to the enzyme’s active site . The target compound’s trifluoro group may lack hydrogen-bonding capacity, reducing tyrosinase affinity.
  • COX-1 inhibition : Benzylidene derivatives inhibit AA-induced platelet aggregation, but the mechanism (COX-1 vs. other pathways) remains unclear .
Antidepressant Potential
  • C-3 Functionalized derivatives : Hydroxy and cyclohexenyl groups in compounds 12–16 showed serotonin reuptake inhibition, suggesting substituent polarity influences CNS activity . The target compound’s lipophilic trifluoro group may enhance blood-brain barrier penetration.

Drug-Like Properties

  • Metabolic Stability: Fluorination often slows oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the standard methods for determining the crystal structure of (Z)-3-(3,3,3-trifluoro-2-oxopropylidene)isobenzofuran-1(3H)-one?

  • Methodological Answer : X-ray crystallography is the primary method. Single crystals are grown via slow evaporation or diffusion techniques. Data collection uses a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation. Structure solution employs direct methods (SHELXS) and refinement via SHELXL . For example, Hirshfeld surface analysis can quantify intermolecular interactions (e.g., C–H···O, π–π stacking) to validate packing efficiency .

Q. How is the compound synthesized, and what are the critical reaction conditions?

  • Methodological Answer : A common route involves annulation of trifluoromethyl ketones with substituted phthalic anhydrides. Key steps:

  • Catalyst : Lewis acids (e.g., AlCl₃) or Brønsted acids (H₂SO₄) for cyclization.
  • Solvent : Anhydrous dichloromethane or toluene under nitrogen.
  • Temperature : 80–100°C for 12–24 hours.
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate gradient) yields the Z-isomer preferentially (E/Z ratio ~1:15 in some cases) .

Q. What spectroscopic techniques confirm the stereochemistry (Z/E isomerism) of this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR distinguishes isomers via coupling constants (3JFH^3J_{F-H} in Z > E). 1H^{1}\text{H} NMR shows deshielded vinyl protons (δ 6.5–7.0 ppm for Z) .
  • IR : C=O stretches (1750–1780 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) confirm functional groups .
  • XRD : Definitive stereochemical assignment via bond angles and torsion angles .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical data in structural studies?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts optimized geometries. Compare computed bond lengths/angles with XRD data to identify steric or electronic distortions. For example, deviations >0.05 Å in C–F bonds may indicate crystal packing effects . Tools like ORTEP-3 visualize thermal ellipsoids and validate disorder modeling .

Q. What strategies optimize the Z/E isomer ratio during synthesis?

  • Methodological Answer :

  • Thermodynamic Control : Prolonged heating (24+ hours) favors the more stable Z-isomer via keto-enol tautomerism.
  • Catalytic Modulation : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysts (e.g., Jacobsen’s salen complexes) enhances stereoselectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state for Z-formation .

Q. How do substituents on the isobenzofuranone core influence bioactivity, such as antiviral or antioxidant effects?

  • Methodological Answer :

  • Antiviral Assays : Test against HIV-1 reverse transcriptase (RT) via ELISA. EC₅₀ values correlate with halogen substituents; e.g., chloro-derivatives show EC₅₀ = 0.45 μM .
  • Antioxidant Capacity : ORAC assay with fluorescein probe quantifies peroxyl radical scavenging. Adjust substituents (e.g., hydroxyl groups) to enhance activity .

Key Challenges & Contradictions

  • Stereochemical Purity : Some synthetic routes yield mixed isomers despite thermodynamic control, necessitating advanced chromatography (e.g., chiral HPLC) .
  • Data Conflicts : XRD-derived bond angles occasionally deviate from DFT predictions due to crystal lattice strain, requiring multi-method validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-3-(3,3,3-trifluoro-2-oxopropylidene)isobenzofuran-1(3H)-one
Reactant of Route 2
Reactant of Route 2
(Z)-3-(3,3,3-trifluoro-2-oxopropylidene)isobenzofuran-1(3H)-one

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